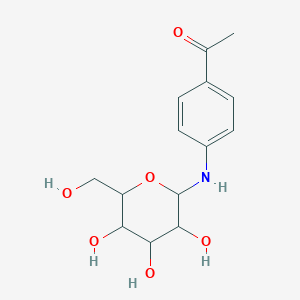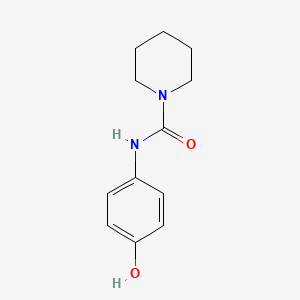![molecular formula C17H19ClFN5O B5515434 2-chloro-4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5515434.png)
2-chloro-4-fluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis of similar compounds often involves multi-step reactions, starting from base heterocyclic scaffolds, which are further functionalized with various substituents through nucleophilic substitution, amidation, or coupling reactions. For instance, the synthesis of related benzamide neuroleptics involves starting from phenyl-propanol derivatives, followed by a series of functional group transformations to introduce the fluoropropyl and pyrrolidinylmethyl groups (Mukherjee, 1991).
Molecular Structure Analysis
The molecular structure of benzamides and related compounds can be characterized using techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. For example, the preparation and characterization of two crystalline forms of a related compound, TKS159, utilized X-ray powder diffractometry and thermal analysis to distinguish between polymorphs, demonstrating the importance of solid-state characterization in understanding the physical properties of such molecules (Yanagi et al., 2000).
Chemical Reactions and Properties
Chemical properties of benzamides and related compounds include their reactivity towards various chemical agents and conditions. For instance, the fluoroaryl substituted pyrroles and pyrimidines undergo reactions like Gewald reaction and further functionalization, indicating the versatility and reactivity of the core pyrrole and pyrimidine rings (Dave & Desai, 1999).
Physical Properties Analysis
The physical properties of these compounds, such as melting points, solubility, and crystalline forms, can significantly affect their biological activity and formulation. Polymorphism studies, as seen with TKS159, highlight the relevance of physical characterization in the development of pharmaceutical compounds (Yanagi et al., 2000).
Chemical Properties Analysis
Chemical properties, including stability under various conditions, reactivity with other chemical entities, and the ability to undergo specific chemical transformations, are crucial for the development of therapeutic agents. For example, the synthesis and radiosynthesis of fluorinated benzamide neuroleptics detail the chemical transformations necessary to introduce radioisotopes for diagnostic purposes (Mukherjee, 1991).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Research on pyridonecarboxylic acids, a class of compounds with a structural resemblance to the chemical , reveals the synthesis and evaluation of their antibacterial properties. These compounds, including variants with amino- and hydroxy-substituted cyclic amino groups, have been synthesized and tested for in vitro and in vivo antibacterial activities, demonstrating significant potential against various bacterial strains (Egawa et al., 1984).
Synthesis and Reactions of Fluoroaryl Substituted Compounds
Another study focused on fluoroaryl substituted 2-amino-3-cyanopyrroles and pyrrolo[2,3-d]pyrimidines, highlighting the synthesis from reactions between certain bromo-1-arylalkylidene propanedinitriles and fluoroaryl substituted aromatic amines. These compounds have been explored for further chemical reactions and potential biological activities (Dave & Desai, 1999).
Preparation and Characterization of Crystalline Forms
The preparation and characterization of crystalline forms of a compound structurally similar to the chemical have been studied, focusing on polymorphs and their properties. This research is crucial for understanding the physical and chemical properties of potential pharmaceutical compounds (Yanagi et al., 2000).
Synthesis of Carboxamides
A study on the synthesis of carboxamides using betaine as an effective acid captor presents a convenient method relevant to the synthesis pathways that could involve similar compounds. This research highlights the synthetic strategies that can be applied to a wide range of chemical compounds for various applications (Mukaiyama et al., 1976).
Soluble Fluoro-Polyimides
The synthesis of soluble fluoro-polyimides from reactions involving fluorine-containing aromatic diamines demonstrates the potential of fluoro-substituted compounds in developing materials with excellent thermal stability, low moisture absorption, and high hygrothermal stability. This research can provide insights into the applications of fluoro-substituted compounds beyond pharmaceuticals, extending to materials science (Xie et al., 2001).
Propiedades
IUPAC Name |
2-chloro-4-fluoro-N-[2-[(6-pyrrolidin-1-ylpyrimidin-4-yl)amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFN5O/c18-14-9-12(19)3-4-13(14)17(25)21-6-5-20-15-10-16(23-11-22-15)24-7-1-2-8-24/h3-4,9-11H,1-2,5-8H2,(H,21,25)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMFDWGDMYJPOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)NCCNC(=O)C3=C(C=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(2-fluorophenyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5515352.png)
![3-[1-(4-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5515358.png)
![N-(2,4-dichlorobenzyl)-N'-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}urea hydrochloride](/img/structure/B5515369.png)



![N-[rel-(3S,4R)-1-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylmethyl]-4-(4-methylphenyl)-3-pyrrolidinyl]acetamide dihydrochloride](/img/structure/B5515405.png)

![4-fluoro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5515438.png)
![3-{1-[(3-chloro-4-fluoro-1-benzothien-2-yl)carbonyl]-3-azetidinyl}pyridine](/img/structure/B5515442.png)
![3-[2-(dimethylamino)ethyl]-8-(5-isopropyl-2-methyl-3-furoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5515453.png)
![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(3-propyl-1H-pyrazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5515458.png)

![8-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-1,3-dioxa-8-azaspiro[4.5]decan-2-one](/img/structure/B5515468.png)